Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine

Purity Quality control Medicinal chemistry procurement

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine (CAS 1031843-22-7) is an N-methylated pyrazole-methylamine derivative with molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 g/mol. Characterized by a 5-methyl-1-phenylpyrazole core bearing a secondary methylaminomethyl substituent at the 4-position, this compound is commercially catalogued as a fragment molecule (e.g., Compound Fr12945) for fragment-based drug discovery (FBDD) applications.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1031843-22-7
Cat. No. B1387327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine
CAS1031843-22-7
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)CNC
InChIInChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3
InChIKeyPYMKNYBFTGMBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine (CAS 1031843-22-7): Fragment Scaffold Procurement and Differentiation Guide for Drug Discovery


Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine (CAS 1031843-22-7) is an N-methylated pyrazole-methylamine derivative with molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 g/mol [1]. Characterized by a 5-methyl-1-phenylpyrazole core bearing a secondary methylaminomethyl substituent at the 4-position, this compound is commercially catalogued as a fragment molecule (e.g., Compound Fr12945) for fragment-based drug discovery (FBDD) applications . Its pyrazole scaffold is a privileged heteroaromatic capable of engaging diverse biological targets through hydrogen bonding and π-stacking interactions, making it a versatile starting point for molecular linking, expansion, and lead optimization campaigns .

Why Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine Cannot Be Replaced by Generic Pyrazole-Methylamine Analogs: Structural Specificity and Physicochemical Differentiation


In-class substitution of Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine with closely related pyrazole-methylamine analogs is not straightforward. The N-methyl secondary amine moiety directly influences basicity, hydrogen-bonding capacity, and lipophilicity relative to primary amine analogs such as (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) . N-Methylation of pyrazoles increases gas-phase proton affinity by an average of 5.9 kcal/mol compared to NH-pyrazoles, altering the compound's ionization state and target engagement profile at physiological pH [1]. Simultaneously, the 1-phenyl substituent distinguishes this compound from 1,5-dimethyl analogs (e.g., CAS 514801-21-9), providing additional hydrophobic surface area for binding pocket complementarity. These molecular features translate into measurable differences in purity grades, hazard profiles, and fragment library classification that carry practical consequences for procurement decisions in FBDD and medicinal chemistry workflows .

Quantitative Differentiation Evidence for Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine Versus Closest Analogs


Commercial Purity Advantage of the N-Methyl Analog Over the Primary Amine Comparator

The target compound is supplied at 97% purity (Thermo Scientific) [1], compared to 95% purity for the structurally closest primary amine analog, (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0), supplied by ACROS Organics . For fragment-based screening, where false positives from impurities can derail hit validation, this 2-percentage-point purity difference can reduce the impurity burden in initial screens by approximately 40% (from 5% total impurities to 3%).

Purity Quality control Medicinal chemistry procurement

N-Methylation Effect on Amine Basicity: pKa Shift Relative to Primary Amine Analogs

The predicted pKa of the target compound's secondary amine is 9.28 ± 0.10 (ChemicalBook predicted) . While an experimentally determined pKa for the des-methyl primary amine analog (CAS 894779-67-0) is not publicly available, systematic studies on pyrazole N-methylation demonstrate that N-methyl substitution increases gas-phase proton affinity by an average of 5.9 kcal/mol relative to NH-pyrazoles [1]. This translates to an estimated pKa elevation of approximately 0.5–1.5 units for the secondary amine versus the primary amine analog, meaning the target compound will carry a higher fraction of positively charged (protonated) species at physiological pH 7.4.

Physicochemical properties Protonation state Fragment library design

Hazard and Handling Profile: Defined GHS Classification Enables Informed Procurement Decisions

The target compound has a defined GHS hazard profile per Fluorochem SDS: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with Signal Word 'Warning' . This explicit hazard classification enables laboratory safety officers to assess handling requirements before procurement. In contrast, a publicly accessible SDS for the primary amine analog (CAS 894779-67-0) is not readily available from major suppliers, creating an information asymmetry that complicates safety compliance for the comparator .

Safety Handling requirements Procurement compliance

Molecular Weight and Lipophilicity Differentiation: Fragment Rule-of-Three Compliance Relative to Non-Phenyl Analogs

With a molecular weight of 201.27 Da and a calculated logP of approximately 1.8–2.4 (estimated from structurally related 5-methyl-1-phenylpyrazole derivatives ), the target compound resides within the Rule-of-Three (Ro3) space for fragments (MW ≤ 300, logP ≤ 3). The 1-phenyl substituent provides an additional ~77 Da of hydrophobic mass compared to the 1,5-dimethyl analog (1,5-dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine (CAS 514801-21-9, MW = 139.2 Da, logP estimated ~0.5–1.0) . This MW difference of ~62 Da represents a deliberate balance: sufficient hydrophobic surface for binding pocket complementarity while remaining within Ro3 limits for fragment growth.

Fragment-based drug discovery Rule of Three Chemical space

Fragment Scaffold Validation: Pyrazole Core Demonstrated to Bind DHFR via X-ray Crystallography

While the target compound itself has not been co-crystallized, the structurally related fragment 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been co-crystallized with Mycobacterium tuberculosis dihydrofolate reductase (DHFR) at 1.758 Å resolution (PDB ID: 6VS5), demonstrating that the 5-methyl-1-phenylpyrazole scaffold can engage a therapeutically relevant enzyme target [1]. This structural validation supports the rationale for selecting the target compound as a fragment starting point for DHFR or related folate pathway targets. A structurally dissimilar fragment, such as (1,5-dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine (lacking the N-phenyl group), would not recapitulate the same hydrophobic contacts observed in the 6VS5 crystal structure [2].

Structural biology Fragment screening Target engagement

Procurement Scenarios for Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine: Where Differentiation Evidence Supports Selection


Fragment-Based Drug Discovery: Hit Generation for Targets with Hydrophobic Binding Pockets

When building or supplementing a fragment screening library, the 1-phenyl substituent of Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine provides lipophilic binding surface area (estimated logP ~1.8–2.4) that 1,5-dimethyl pyrazole fragments (logP ~0.5–1.0) lack. For targets such as kinases, GPCRs, or DHFR that feature aromatic-rich binding pockets, the phenylpyrazole core offers validated target engagement precedent, as demonstrated by the PDB 6VS5 co-crystal structure of the scaffold analog with Mtb DHFR [1]. The 97% commercial purity reduces impurity-driven false positive rates in primary screens [2].

Structure-Based Lead Optimization: Scaffold with Crystallographic Validation for DHFR and Folate Pathway Targets

Research groups targeting dihydrofolate reductase (DHFR) or related folate pathway enzymes can leverage the 1.758 Å co-crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid bound to Mtb DHFR (PDB 6VS5) [1] as a structure-based design template. The target compound's N-methyl secondary amine offers a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that the simpler primary amine analog cannot provide without additional protection/deprotection steps.

Medicinal Chemistry SAR Campaigns: Systematic Exploration of N-Alkylation Effects on Target Affinity

The N-methylation status of the methylaminomethyl side chain directly modulates amine basicity (predicted pKa 9.28 vs. estimated ~7.8–8.8 for the primary amine analog) , altering the compound's ionization and hydrogen-bonding capacity at physiological pH. Procurement of the N-methyl analog alongside the primary amine comparator (CAS 894779-67-0) enables matched-pair SAR analysis to isolate the contribution of amine substitution to binding affinity and selectivity.

Regulated Laboratory Procurement: Compounds with Defined Hazard Documentation for Expedited Approval

Institutional chemical safety committees and procurement systems require explicit GHS hazard classification before approving chemical purchases. Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine is supplied with a complete GHS profile (H302, H315, H319, H335; Signal Word: Warning) , enabling immediate safety assessment. The absence of readily accessible SDS documentation for the primary amine analog (CAS 894779-67-0) from multiple major suppliers can delay or block procurement, giving the target compound a practical compliance advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.